Taxinine B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxinine B is a taxoid compound isolated from the Japanese Yew (Taxus cuspidata). It belongs to the family of taxane diterpenoids, which are known for their complex structures and significant biological activities. This compound is particularly noted for its cardiotoxic properties and its ability to inhibit microtubule depolymerization, making it a compound of interest in both toxicology and cancer research .
Mechanism of Action
Target of Action
Taxinine B, a taxoid isolated from the Japanese Yew Taxus Cuspid , primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
This compound interacts with its target by inhibiting the depolymerization of microtubules . This means it prevents the breakdown of microtubules, leading to their stabilization . This stabilization can interfere with normal cell division, which is particularly impactful on rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the microtubule dynamics . By inhibiting the depolymerization of microtubules, this compound disrupts the normal dynamic instability of microtubules, affecting various cellular processes that rely on microtubule function . This includes processes like cell division and intracellular transport .
Result of Action
The result of this compound’s action is the disruption of normal cell division , particularly in cancer cells . By stabilizing microtubules and preventing their normal breakdown during cell division, this compound can inhibit the proliferation of cancer cells . This makes it a potentially useful compound for overcoming multidrug resistance in tumor cells .
Biochemical Analysis
Biochemical Properties
Taxinine B plays a crucial role in biochemical reactions, particularly in inhibiting the depolymerization of microtubules induced by calcium chloride (CaCl2) . It interacts with various biomolecules, including tubulin proteins, which are essential for microtubule stability. By binding to tubulin, this compound stabilizes microtubules and prevents their disassembly, thereby disrupting cell division . Additionally, this compound inhibits the drug transport activity of P-glycoprotein in multidrug-resistant cells, enhancing its potential as an anti-cancer agent .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by stabilizing microtubules, which are critical for cell division and intracellular transport . This stabilization leads to cell cycle arrest and apoptosis in cancer cells, making this compound a potent anti-cancer agent . Furthermore, this compound affects cell signaling pathways by modulating the dynamics of microtubules, which play a role in signal transduction . It also impacts gene expression and cellular metabolism by altering the stability and function of microtubules .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin proteins. By binding to the β-tubulin subunit, this compound stabilizes microtubules and prevents their depolymerization . This stabilization disrupts the normal dynamics of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound inhibits the activity of P-glycoprotein, a drug efflux pump, thereby enhancing the intracellular accumulation of chemotherapeutic agents and overcoming multidrug resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its inhibitory effects on microtubule depolymerization . Prolonged exposure to this compound may lead to its degradation, reducing its efficacy . Long-term studies have shown that this compound can induce sustained cell cycle arrest and apoptosis in cancer cells, highlighting its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively stabilizes microtubules and inhibits tumor growth without causing significant toxicity . At higher doses, this compound may induce toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as a microtubule inhibitor. It interacts with enzymes and cofactors involved in microtubule dynamics, such as tubulin and microtubule-associated proteins . This compound also affects metabolic flux by altering the stability and function of microtubules, which are essential for intracellular transport and cellular metabolism . Additionally, this compound influences metabolite levels by modulating the activity of enzymes involved in microtubule dynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . It inhibits the drug transport activity of P-glycoprotein, enhancing its intracellular accumulation in multidrug-resistant cells . This compound also interacts with binding proteins that facilitate its transport and localization within cells . These interactions contribute to the compound’s efficacy in overcoming multidrug resistance and stabilizing microtubules .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with microtubules and tubulin proteins . This compound’s activity and function are influenced by its localization, as it stabilizes microtubules and prevents their depolymerization . The compound may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy as a microtubule inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taxane diterpenoids, including Taxinine B, typically involves complex multi-step processes due to their intricate structures. One common approach is the two-phase total synthesis, which starts with the synthesis of taxadiene, followed by selective oxidations at specific carbon positions. This method allows for the preparation of various taxane derivatives, including this compound .
Industrial Production Methods: Industrial production of this compound is often achieved through semi-synthetic routes, where the core taxane structure is derived from natural sources like the needles and twigs of yew trees. This approach reduces the environmental impact compared to extracting the compound directly from the bark of the yew tree .
Chemical Reactions Analysis
Types of Reactions: Taxinine B undergoes several types of chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions to introduce functional groups.
Reduction: Reduction reactions to modify the oxidation state of certain functional groups.
Substitution: Substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include dioxiranes and other peroxides.
Reducing Agents: Reducing agents such as lithium aluminum hydride are used for reduction reactions.
Catalysts: Various catalysts, including transition metal complexes, are employed to facilitate these reactions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Taxinine B has several scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationships of taxane diterpenoids.
Biology: Investigated for its effects on microtubule dynamics and cell division.
Medicine: Explored for its potential in overcoming multidrug resistance in tumor cells.
Industry: Utilized in the development of new synthetic methodologies for complex natural products .
Comparison with Similar Compounds
Paclitaxel (Taxol): A well-known taxane used in cancer therapy. It also stabilizes microtubules but has a different side chain structure.
Docetaxel: Another taxane with similar microtubule-stabilizing properties but different pharmacokinetics.
Baccatin III: A precursor in the semi-synthetic production of paclitaxel and docetaxel
Uniqueness of Taxinine B: this compound is unique due to its specific cardiotoxic properties and its potent inhibition of microtubule depolymerization. Unlike paclitaxel and docetaxel, which are used clinically, this compound is primarily of interest for research purposes due to its toxicity .
Properties
CAS No. |
18457-44-8 |
---|---|
Molecular Formula |
C37H44O11 |
Molecular Weight |
0 |
Appearance |
Powder |
Synonyms |
Taxinine B |
Origin of Product |
United States |
Q1: What are the natural sources of Taxinine B?
A1: this compound has been isolated from several Taxus species, including Taxus yunnanensis [], Taxus media ‘Hicksii’ [], Taxus mairei [], and Taxus cuspidata [, ]. This suggests that the compound might be relatively common within this genus.
Q2: Can you describe the structural characteristics of this compound?
A2: this compound possesses a complex taxane diterpenoid structure. While the provided abstracts don't explicitly detail its molecular formula or weight, they highlight key structural features: a taxane skeleton with various functional groups, including acetate and cinnamoyl moieties [, , ]. Researchers have employed techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR, and High-Resolution Mass Spectrometry (HRMS) to elucidate its structure [, ]. Further structural insights have been gained through X-ray crystallography, revealing its conformation in both crystal and solution states [].
Q3: Has this compound shown potential for derivatization and further chemical modification?
A3: Yes, researchers have successfully utilized this compound as a starting material for creating novel dimeric taxoids. This was achieved through highly regio- and stereospecific Diels-Alder cycloadditions using derivatives of this compound and Taxicine I []. This highlights the compound's potential for synthetic manipulation and development of novel compounds.
Q4: Are there any established analytical methods for identifying and quantifying this compound in plant material?
A4: While the provided abstracts don't specify particular quantification methods, researchers commonly utilize chromatographic techniques like silica gel column chromatography, ODS, MDS, and Sephadex LH-20 for isolating this compound from plant extracts [, ]. These methods, often coupled with spectroscopic techniques like NMR and MS, allow for identification and potentially quantification of the compound.
Q5: Have any studies investigated the environmental impact or degradation pathways of this compound?
A5: The provided research papers do not offer information regarding the environmental impact, degradation pathways, or ecotoxicological effects of this compound. Further investigation is needed to assess these aspects comprehensively.
Q6: Does the existing research suggest any potential applications or future research directions for this compound?
A6: While the provided abstracts primarily focus on isolation and structural characterization, the successful derivatization of this compound into novel dimeric taxoids [] indicates its potential as a scaffold for developing new compounds. Further research exploring its biological activity, structure-activity relationships, and potential medicinal applications would be valuable.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.